REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH3:9])=[C:4]([N+:10]([O-])=O)[N:3]=1>C(OCC)(=O)C.[Ni]>[NH2:10][C:4]1[C:5]([NH:8][CH3:9])=[CH:6][CH:7]=[C:2]([CH3:1])[N:3]=1
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Name
|
|
Quantity
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8.35 g
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Type
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reactant
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Smiles
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CC1=NC(=C(C=C1)NC)[N+](=O)[O-]
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Name
|
|
Quantity
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300 L
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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1.5 g
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Type
|
catalyst
|
Smiles
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[Ni]
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Name
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C7H11N3
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Then the catalyst was filtered off
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Type
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CUSTOM
|
Details
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the filtrate was evaporated down
|
Type
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CUSTOM
|
Details
|
After crystallization of the resulting residue from petroleum ether
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Type
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CUSTOM
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Details
|
5.75 g (84% of theory) were obtained as olive-green crystals
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Name
|
|
Type
|
|
Smiles
|
NC1=NC(=CC=C1NC)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |